molecular formula C9H10N2O6S B4086358 2-[(4-Methyl-3-nitrophenyl)sulfonylamino]acetic acid

2-[(4-Methyl-3-nitrophenyl)sulfonylamino]acetic acid

Cat. No.: B4086358
M. Wt: 274.25 g/mol
InChI Key: DKXFVFHOSYICDW-UHFFFAOYSA-N
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Description

2-[(4-Methyl-3-nitrophenyl)sulfonylamino]acetic acid is an organic compound characterized by the presence of a sulfonylamino group attached to an acetic acid moiety. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methyl-3-nitrophenyl)sulfonylamino]acetic acid typically involves the nitration of 4-methylphenylsulfonyl chloride followed by the reaction with glycine. The nitration process introduces a nitro group into the aromatic ring, which is then followed by the sulfonylation reaction to attach the sulfonylamino group. The final step involves the reaction with glycine to form the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methyl-3-nitrophenyl)sulfonylamino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Formation of 2-[(4-Amino-3-nitrophenyl)sulfonylamino]acetic acid.

    Reduction: Formation of 2-[(4-Methyl-3-aminophenyl)sulfonylamino]acetic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[(4-Methyl-3-nitrophenyl)sulfonylamino]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Methyl-3-nitrophenyl)sulfonylamino]acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonylamino group can modulate the reactivity of the compound, influencing its biological activity. The exact molecular targets and pathways are still under investigation, but they may involve interactions with enzymes and receptors involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Methylphenyl)sulfonylamino]acetic acid: Lacks the nitro group, resulting in different reactivity and biological activity.

    2-[(4-Nitrophenyl)sulfonylamino]acetic acid: Lacks the methyl group, affecting its chemical properties and applications.

Uniqueness

2-[(4-Methyl-3-nitrophenyl)sulfonylamino]acetic acid is unique due to the presence of both the nitro and methyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(4-methyl-3-nitrophenyl)sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O6S/c1-6-2-3-7(4-8(6)11(14)15)18(16,17)10-5-9(12)13/h2-4,10H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXFVFHOSYICDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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